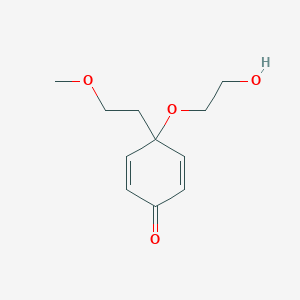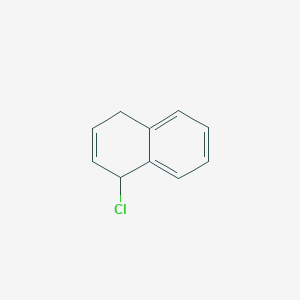![molecular formula C23H24N2 B12624404 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine CAS No. 917807-61-5](/img/structure/B12624404.png)
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a phenyl-ethyl-pyrrolidine moiety
準備方法
The synthesis of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving aldehydes and ammonia or amines.
Final Coupling: The final step involves coupling the pyrrolidine-phenyl moiety with the pyridine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrogenation: Catalytic hydrogenation can reduce double bonds or aromatic rings in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The phenyl and pyridine rings contribute to the compound’s overall stability and specificity by fitting into the active sites of target proteins, modulating their activity and leading to desired biological effects.
類似化合物との比較
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine can be compared with similar compounds such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a similar pyrrolidine ring but differs in the presence of a nitrile group instead of a pyridine ring.
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: This compound lacks the pyridine ring and has a ketone group instead.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of this compound lies in its combination of the pyridine, phenyl, and pyrrolidine rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
917807-61-5 |
|---|---|
分子式 |
C23H24N2 |
分子量 |
328.4 g/mol |
IUPAC名 |
4-[4-(1-phenyl-2-pyrrolidin-1-ylethyl)phenyl]pyridine |
InChI |
InChI=1S/C23H24N2/c1-2-6-21(7-3-1)23(18-25-16-4-5-17-25)22-10-8-19(9-11-22)20-12-14-24-15-13-20/h1-3,6-15,23H,4-5,16-18H2 |
InChIキー |
QOQACPLJZUULDM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)

![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
